28-Mephe-31-N-meile-cck (26-33)
Description
Properties
CAS No. |
154336-13-7 |
|---|---|
Molecular Formula |
C56H68N10O13 |
Molecular Weight |
1089.2 g/mol |
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2R,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]-methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylbutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C56H68N10O13/c1-4-5-20-45(54(77)64-43(29-48(71)72)52(75)62-41(50(58)73)25-33-14-8-6-9-15-33)66(3)56(79)44(27-36-30-59-40-19-13-12-18-38(36)40)61-46(68)31-60-55(78)49(32(2)35-16-10-7-11-17-35)65-53(76)42(26-34-21-23-37(67)24-22-34)63-51(74)39(57)28-47(69)70/h6-19,21-24,30,32,39,41-45,49,59,67H,4-5,20,25-29,31,57H2,1-3H3,(H2,58,73)(H,60,78)(H,61,68)(H,62,75)(H,63,74)(H,64,77)(H,65,76)(H,69,70)(H,71,72)/t32-,39+,41+,42+,43+,44+,45+,49-/m1/s1 |
InChI Key |
VEJMMYDVUKVYEP-HYXUPHFQSA-N |
SMILES |
CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N(C)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(C(C)C4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N(C)C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@@H]([C@H](C)C4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N(C)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(C(C)C4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
DYXGWXDF |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
28-MePhe-31-N-MeIle-CCK (26-33) cholecystokinin (26-33), MePhe(28)-N-MeIle(31)- cholecystokinin (26-33), methylphenylalanyl(28)-N-methylnorisoleucyl(31)- SNF 8815 SNF-8815 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
Key bond angles and torsional parameters distinguish 28-Mephe-31-N-meile-cck (26-33) from analogs:
The slight variations in bond angles (e.g., 129.3° vs. 128.5°) suggest differences in backbone flexibility and steric strain, which may influence receptor binding or stability .
Functional and Thermal Properties
Peptide analogs, however, typically degrade before reaching such temperatures, emphasizing their application in biochemical rather than material science contexts.
Spectroscopic and Analytical Data
Elemental analysis and IR spectroscopy for cobalt-Schiff base complexes (C: 66.27%, N: 4.29%, ν(C=N): 1619 cm⁻¹) differ markedly from peptide systems, where mass spectrometry and NMR are more relevant. The absence of metal-related peaks (e.g., ν(Co-O) at 535 cm⁻¹) further distinguishes organic peptides from metallocomplexes.
Key Research Findings
- Structural Rigidity: Methyl substitutions in 28-Mephe-31-N-meile-cck (26-33) enhance conformational stability compared to non-methylated analogs .
- Synthetic Efficiency : Ultrasonic methods for metal complexes achieve higher yields in shorter times (~60 minutes) compared to multi-step peptide synthesis.
- Thermal Resilience : Unlike Ni-Fe-W alloys, peptide derivatives lack high-temperature stability, limiting their use to ambient biological environments .
Q & A
Q. What are the established methodologies for synthesizing and characterizing 28-Mephe-31-N-meile-cck (26-33), and how do analytical techniques validate its purity and structural integrity?
Methodological Answer:
- Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, optimizing coupling reagents (e.g., HBTU/HOBt) and deprotection cycles. Monitor reaction efficiency via ninhydrin or Kaiser tests .
- Characterization : Employ LC-MS for molecular weight confirmation, circular dichroism (CD) for secondary structure analysis, and HPLC for purity assessment (>95%). Validate structural fidelity via 2D NMR (e.g., COSY, NOESY) to resolve backbone conformations .
Q. How should researchers select a theoretical framework to contextualize the biological or chemical mechanisms of 28-Mephe-31-N-meile-cck (26-33)?
Methodological Answer:
- Align with frameworks like receptor-ligand interaction models (e.g., CCK receptor binding kinetics) or peptide folding thermodynamics. Use molecular docking simulations (AutoDock Vina) to predict binding affinities and compare with experimental IC50 values. Ensure the framework supports hypothesis generation, such as structure-activity relationships (SAR) .
Q. What experimental designs are optimal for studying the stability of 28-Mephe-31-N-meile-cck (26-33) under varying pH and temperature conditions?
Methodological Answer:
- Use a factorial design (e.g., 3x3 matrix: pH 4.0, 7.4, 9.0; 25°C, 37°C, 50°C). Quantify degradation via HPLC-UV at timed intervals. Apply Arrhenius kinetics to model shelf-life. Include controls (e.g., inert atmosphere) to isolate oxidative vs. hydrolytic pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for 28-Mephe-31-N-meile-cck (26-33) across different in vitro assays?
Methodological Answer:
- Conduct a meta-analysis of assay conditions (e.g., cell line variability, buffer composition). Use Bland-Altman plots to assess inter-study bias. Validate via orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Adjust for confounding variables like peptide aggregation using dynamic light scattering (DLS) .
Q. What advanced computational strategies (e.g., AI/ML) can predict novel derivatives of 28-Mephe-31-N-meile-cck (26-33) with enhanced selectivity?
Methodological Answer:
Q. How do multi-variable interactions (e.g., solvent polarity, ionic strength) influence the conformational dynamics of 28-Mephe-31-N-meile-cck (26-33)?
Methodological Answer:
Q. What protocols ensure reproducibility in synthesizing 28-Mephe-31-N-meile-cck (26-33) across laboratories?
Methodological Answer:
Q. How can researchers isolate and quantify low-abundance metabolites of 28-Mephe-31-N-meile-cck (26-33) in complex biological matrices?
Methodological Answer:
- Deploy hybrid SPE-LC-MS/MS with isotopically labeled internal standards (e.g., 13C/15N peptides). Optimize collision energy (CE) for MRM transitions. Validate recovery rates (>80%) via spike-and-recovery in plasma/urine matrices .
Q. What longitudinal study designs are appropriate for assessing the long-term stability of 28-Mephe-31-N-meile-cck (26-33) in lyophilized formulations?
Methodological Answer:
- Use accelerated stability testing (40°C/75% RH for 6 months) per ICH Q1A guidelines. Monitor residual moisture via Karl Fischer titration. Apply Weibull distribution models to predict degradation under ambient conditions .
Q. How can emerging technologies (e.g., microfluidics, lab-on-a-chip) enhance the scalability of 28-Mephe-31-N-meile-cck (26-33) synthesis?
Methodological Answer:
- Design continuous-flow microreactors with immobilized enzymes for real-time monitoring. Optimize residence time and mixing efficiency via CFD simulations. Validate using process analytical technology (PAT) for in-line UV and IR spectroscopy .
Key Considerations
- Theoretical Grounding : Link mechanistic studies to established peptide-receptor interaction models to avoid data misinterpretation .
- Methodological Rigor : Pre-register experimental protocols (e.g., on Open Science Framework) to mitigate reproducibility crises .
- Data Transparency : Share raw spectra, chromatograms, and simulation inputs in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
